Algestone acetophenide

Description

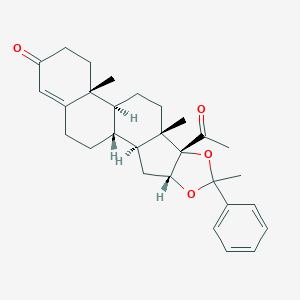

Structure

3D Structure

Properties

CAS No. |

1179-87-9 |

|---|---|

Molecular Formula |

C29H36O4 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |

InChI Key |

AHBKIEXBQNRDNL-BXXPAUNWSA-N |

SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

Isomeric SMILES |

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |

Canonical SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

Other CAS No. |

1179-87-9 24356-94-3 |

Synonyms |

Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Algestone (B1665699) Acetophenide

Algestone acetophenide, a synthetic pregnane (B1235032) steroid, is chemically known as (R)-16α,17-[(1-phenylethylidene)dioxy]pregn-4-ene-3,20-dione. wikipedia.org Its synthesis is a multi-step process that has been well-documented in scientific literature, primarily involving the chemical modification of steroid precursors.

The synthesis of this compound can commence from different steroid precursors. One established pathway begins with 16α,17α-dihydroxyprogesterone. lipidbank.jppageplace.de In this method, a suspension of 16α,17α-dihydroxyprogesterone is reacted with freshly redistilled acetophenone (B1666503). pageplace.de The reaction is typically conducted at room temperature. pageplace.de

Another detailed synthetic route starts from androstenedione (B190577) cyanalcohol betamethasone (B1666872) ketal structures. google.com This process involves a series of reactions:

Elimination Reaction: The initial steroid is reacted with 1 to 1.5 equivalents of phosphorus oxychloride (POCl₃) in an alkaline medium. The reaction temperature can range from -10°C to 80°C, with a reaction time of 1 to 5 hours. google.com

Grignard Reaction: The product from the elimination step is then reacted with 1 to 10 equivalents of a methylmagnesium halide (e.g., methylmagnesium chloride). This reaction is carried out at a temperature of 10°C to 70°C for 1 to 5 hours to form a Grignard product. google.com

Oxidation and Hydrolysis: The Grignard intermediate is oxidized with 1 to 5 equivalents of potassium permanganate (B83412) at a temperature between 10°C and 30°C for 10 to 60 minutes. This is followed by a reaction with an acid for 1 to 10 hours at a temperature of 10°C to 30°C to yield the hydroxylated species. google.com

Acetal (B89532) Formation: The final step is the reaction of the hydroxylated intermediate with 2 to 10 equivalents of acetophenone. This reaction proceeds at a temperature between -10°C and 30°C for 1 to 10 hours to produce this compound. google.com

A summary of the reaction conditions for the latter pathway is provided in the table below.

| Step | Reagents | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Duration (hours) |

| Elimination | Phosphorus oxychloride (POCl₃) | 1-1.5 : 1 | -10 to 80 | 1-5 |

| Grignard Reaction | Methylmagnesium halide | 1-10 : 1 | 10 to 70 | 1-5 |

| Oxidation | Potassium permanganate | 1-5 : 1 | 10 to 30 | 0.17-1 |

| Acid Hydrolysis | Acid | 1-5 : 1 | 10 to 30 | 1-10 |

| Acetal Formation | Acetophenone | 2-10 : 1 | -10 to 30 | 1-10 |

Table 1: Reaction conditions for the synthesis of this compound from androstenedione cyanalcohol betamethasone ketal. google.com

Catalysts play a crucial role in the synthesis of this compound, particularly in the final acetal formation step. A variety of acid catalysts can be employed to facilitate the reaction between the 16α,17α-dihydroxy intermediate and acetophenone. These include perchloric acid, sulfuric acid, phosphoric acid, p-toluenesulfonic acid, and pyridine (B92270) hydrochloride. google.com The amount of catalyst used is typically between 0.025 and 0.1 equivalents relative to the steroid substrate. google.com For instance, the use of 72% perchloric acid has been reported to drive the reaction to completion within an hour at room temperature. pageplace.de

The choice of catalyst can influence the reaction time and product purity. For example, when reacting a diol with acetophenone, perchloric acid was found to be more efficient, leading to complete conversion in 2 hours at 30°C, whereas sulfuric acid required 10 hours.

Following the reaction, purification is necessary to isolate the this compound. A common purification technique involves washing the reaction solution with a dilute sodium bicarbonate solution. This step is designed to neutralize and remove the excess acid catalyst. pageplace.de Further purification techniques such as column chromatography and supercritical CO₂ fluid extraction can also be utilized. googleapis.com

| Catalyst | Molar Ratio (Catalyst:Substrate) |

| Perchloric acid | 0.025 - 0.1 : 1 |

| Sulfuric acid | 0.025 - 0.1 : 1 |

| Phosphoric acid | 0.025 - 0.1 : 1 |

| p-Toluenesulfonic acid | 0.025 - 0.1 : 1 |

| Pyridine hydrochloride | 0.025 - 0.1 : 1 |

Table 2: Catalysts used in the acetal formation step of this compound synthesis. google.com

Approaches to Stereoselective Synthesis

The formation of this compound from 16α,17α-dihydroxyprogesterone and acetophenone involves the creation of a new chiral center at the carbon atom of the acetal ring derived from acetophenone. research-solution.comarchive.org Despite this, the reaction typically yields only a single isomer. research-solution.comarchive.org

This stereoselectivity is attributed to the reaction being performed under thermodynamic control, which favors the formation of the most stable isomer. research-solution.comarchive.org It has been proposed that the thermodynamically favored configuration is the one in which the phenyl group of the acetophenide moiety is oriented away from the bulk of the steroid molecule, thereby minimizing steric hindrance. archive.org This results in the specific (R)-configuration at the newly formed stereocenter. wikipedia.org While enzymatic hydrolysis can be a method for stereoselective synthesis in other cyclopentene (B43876) derivatives, the primary control in this compound synthesis is thermodynamic. iranchembook.ir

Design and Synthesis of this compound Analogs for Mechanistic Studies

The design and synthesis of analogs of this compound are valuable for structure-activity relationship (SAR) studies and for probing the interactions with its biological target, the progesterone (B1679170) receptor. wikipedia.org These analogs are typically derivatives of 17α-hydroxyprogesterone. wikipedia.org

Closely related analogs include Algestone acetonide, where the acetophenide group is replaced by an acetonide (a cyclic acetal with acetone). wikipedia.orgwikipedia.org The synthesis of Algestone acetonide is analogous to that of this compound, involving the reaction of 16α,17α-dihydroxyprogesterone with acetone, typically in the presence of an acid catalyst. research-solution.comarchive.org

Other synthetic progestins that are structurally related and serve as a basis for understanding the mechanistic role of different substituents include:

Chlormadinone acetate

Cyproterone acetate

Gestonorone caproate

Hydroxyprogesterone (B1663944) caproate

Medroxyprogesterone (B1676146) acetate

Megestrol (B1676162) acetate

Segesterone acetate wikipedia.org

The synthesis of these analogs often involves esterification or other modifications at the C17 or other positions of the steroid nucleus, starting from precursors like 17α-hydroxyprogesterone. These modifications are intended to alter properties such as binding affinity for the progesterone receptor, metabolic stability, and pharmacokinetic profile, thereby providing insights into the mechanism of action.

Progesterone Receptor Agonism

The principal pharmacological effect of this compound is its activity as a progesterone receptor (PR) agonist. wikipedia.org It binds to these receptors in target tissues, initiating a cascade of events similar to the endogenous hormone progesterone. nih.gov

This compound is characterized as a potent and pure progestogen. wikipedia.org It exhibits a high binding affinity for the progesterone receptor, which is the basis for its progestogenic effects. lipidbank.jp In animal studies, the progestogenic potency of this compound has been demonstrated to be approximately two to five times greater than that of progesterone itself. wikipedia.org This enhanced potency indicates a strong and effective interaction with the progesterone receptor. The compound is considered to have high selectivity for the progesterone receptor, with minimal off-target activity. wikipedia.org

Relative Progestogenic Potency

| Compound | Relative Potency to Progesterone (in animals) |

|---|---|

| This compound | 2 to 5 times greater |

| Progesterone | 1 (Baseline) |

Detailed investigations specifically characterizing the binding affinity and functional activity of this compound on the individual progesterone receptor subtypes, PR-A and PR-B, are not extensively detailed in the currently available scientific literature. While it is established that the compound is a potent progesterone receptor agonist, the specifics of its interaction with each isoform remain an area for further research.

Upon binding to the progesterone receptor, this compound modulates a variety of downstream signaling pathways. frontiersin.orgnih.gov This interaction leads to significant changes in gene expression that regulate reproductive functions. One of the well-documented effects is the induction of secretory transformations in the endometrium. nih.gov This alteration of the uterine lining is a key part of its contraceptive effect. Furthermore, the modulation of these pathways may lead to the suppression of inflammatory responses and the inhibition of cancer cell migration and proliferation. frontiersin.orgnih.gov Some research suggests a potential involvement of the MAPK signaling pathway in the cellular response to this compound. frontiersin.org

Interactions with Other Steroid Hormone Receptors

A crucial aspect of the pharmacological profile of a synthetic steroid is its potential for cross-reactivity with other steroid hormone receptors.

Studies have consistently shown that this compound does not possess any significant androgenic or antiandrogenic activity. wikipedia.org This indicates a lack of meaningful interaction with the androgen receptor, which is a key characteristic of its "pure" progestogen profile.

Similarly, this compound has been found to be devoid of estrogenic or antiestrogenic activities. wikipedia.org This selectivity ensures that its primary effects are mediated through the progesterone receptor, without confounding estrogenic actions.

Summary of Steroid Receptor Interactions

| Receptor | Activity of this compound |

|---|---|

| Progesterone Receptor | Agonist |

| Androgen Receptor | No significant activity |

| Estrogen Receptor | No significant activity |

Analysis of Glucocorticoid Receptor Activity

While primarily recognized for its progestogenic effects, this compound's interaction with the glucocorticoid receptor (GR) has been a subject of scientific inquiry. Some sources indicate that it possesses no significant glucocorticoid activity. wikipedia.org This selectivity is considered advantageous, as it may reduce the potential for side effects commonly associated with glucocorticoid use, such as immunosuppression. In contrast, other research suggests that this compound does exhibit some glucocorticoid activity. iiab.mencats.io This has led to its inclusion in studies alongside other corticosteroids.

Analysis of Mineralocorticoid Receptor Activity

Current research indicates that this compound does not possess any significant mineralocorticoid activity. wikipedia.orgfinto.fi Its primary hormonal action is confined to the progesterone receptor, classifying it as a pure progestogen without notable off-target hormonal effects in this regard. wikipedia.org

Investigational Non-Hormonal Molecular Targets

Recent research has expanded the scope of this compound's pharmacological investigation beyond its hormonal activities, exploring its potential interactions with other molecular targets.

Phosphodiesterase Enzyme Modulation Research

Binding Potential to Phosphodiesterase-5 (PDE5)

In a computational study aimed at repurposing FDA-approved drugs, this compound was identified as a potential inhibitor of Phosphodiesterase-5 (PDE5). nih.gov This enzyme plays a critical role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in various physiological processes, including vasodilation. nih.gov The study utilized virtual screening techniques to assess the binding affinity of a library of compounds to the PDE5 enzyme. nih.gov

Interactive Data Table: PDE5 Binding Affinity

| Compound | Binding Affinity (kcal/mol) |

| This compound | -11.3 |

| Fendosal | -11.1 |

| Pyronaridine | -10.9 |

| Ergotamine | -10.8 |

Data sourced from a computational drug repurposing study. nih.gov

Computational Modeling of Enzyme Interactions

The aforementioned study also involved molecular dynamics simulations to understand the interactions between the identified compounds and PDE5. nih.gov The binding pocket of PDE5 demonstrated compatibility with this compound, suggesting it could be a promising candidate for further investigation as a PDE5 inhibitor. nih.gov The computational models indicated that this compound could form close interactions with key residues in the PDE5 binding site, similar to the established inhibitor, Sildenafil. nih.gov

Emerging research has pointed towards potential antiviral activities of this compound. In vitro experiments have demonstrated that along with other corticosteroids like ciclesonide (B122086), budesonide, and mometasone (B142194), this compound can inhibit the replication of coronaviruses, including Middle East respiratory syndrome coronavirus (MERS-CoV) and SARS-CoV-2. aujmsr.comresearchgate.net The precise molecular targets for its antiviral action are still under investigation. aujmsr.com

Pharmacological Mechanisms and Molecular Interactions of Algestone Acetophenide

Algestone (B1665699) acetophenide, a synthetic progestin, has been investigated for its potential antiviral properties, revealing inhibitory effects against specific coronaviruses. wikipedia.orgnih.gov Primarily known as an agonist of the progesterone (B1679170) receptor, its molecular interactions extend to viral components, suggesting a mechanism of action beyond its endocrine functions. wikipedia.orgmedchemexpress.com

Antiviral Activity

Algestone acetophenide was identified as a potent inhibitor of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in cell-based assays. aujmsr.comresearchgate.net In a screening of 92 steroid compounds for their ability to mitigate MERS-CoV-induced cytopathic effects, this compound was one of four compounds that resulted in a cell survival rate greater than 95%. nih.govbiorxiv.org This initial screening used Vero cells infected with MERS-CoV at a multiplicity of infection (MOI) of 0.1, with observations made over three days. nih.govbiorxiv.org

Further investigation showed that while this compound suppressed the growth of MERS-CoV, its performance was compared with other active steroids. nih.govbiorxiv.org For instance, at a concentration of 10 μM, the viability of cells treated with this compound was lower than that of cells treated with ciclesonide (B122086). nih.govbiorxiv.org Structurally, the active compounds, including this compound, ciclesonide, and mometasone (B142194) furoate, share a common feature: a five- or six-membered monocycle attached to the steroid core. nih.govbiorxiv.org Specifically, these three compounds possess a monocycle linked at the cyclopentane (B165970) ring of the steroid structure through two parallel oxygen arms, a characteristic absent in the other 89 steroids tested in the study. nih.gov

The antiviral activity of this compound has also been demonstrated against SARS-CoV-2, the virus responsible for COVID-19. aujmsr.comnih.gov In studies using VeroE6/TMPRSS2 cells infected with SARS-CoV-2 (MOI of 1), this compound was shown to suppress viral growth. nih.gov However, similar to the findings with MERS-CoV, its efficacy was comparatively lower than ciclesonide under the tested conditions. nih.gov

In silico studies have provided further insight into its potential interaction with SARS-CoV-2 viral proteins. chemrxiv.org Molecular docking simulations predicted that this compound has a high binding affinity for key viral enzymes essential for replication, including the 3C-like protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp). chemrxiv.org For the 3CLpro, the calculated binding affinity was -8.4 kcal/mol, and for the RdRp, it was -9.0 kcal/mol, suggesting a strong potential for interaction and inhibition. chemrxiv.org

The precise molecular mechanism behind the antiviral effects of this compound is not yet fully elucidated, but research on related compounds offers potential explanations. aujmsr.com For other corticosteroids like ciclesonide, which show similar antiviral profiles, the mechanism is thought to involve targeting the viral replication-transcription complex. nih.gov Specifically, ciclesonide has been suggested to inhibit the non-structural protein 15 (NSP15), a viral endoribonuclease, which is a key component of the coronavirus replication machinery. aujmsr.com

Given the structural similarities and comparable, albeit sometimes less potent, activity, it is plausible that this compound shares a similar mechanism of action. nih.gov The antiviral effects of some inhaled corticosteroids, whose specific molecular targets are not yet known, may also involve the downregulation of or competitive binding to cellular chaperone proteins like heat shock proteins 70 and 90, which the virus might exploit for its own protein folding and stability. aujmsr.comaujmsr.com The in-silico docking data further supports the hypothesis that this compound may directly interfere with viral enzymes crucial for replication, such as the 3CLpro and RdRp. chemrxiv.org However, further experimental validation is required to confirm these putative mechanisms.

Data Tables

Table 1: In Vitro and In Silico Antiviral Activity of this compound and Related Compounds

| Compound | Virus | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound | MERS-CoV | Cell-based | Conferred >95% cell survival rate in infected Vero cells. | nih.gov, biorxiv.org |

| This compound | SARS-CoV-2 | Cell-based | Suppressed viral growth in VeroE6/TMPRSS2 cells. | nih.gov |

| This compound | SARS-CoV-2 | In silico | Predicted binding affinity to 3CLpro: -8.4 kcal/mol. | chemrxiv.org |

| This compound | SARS-CoV-2 | In silico | Predicted binding affinity to RdRp: -9.0 kcal/mol. | chemrxiv.org |

| Ciclesonide | MERS-CoV | Cell-based | Potent suppression of viral growth; higher cell viability at 10 μM compared to this compound. | nih.gov, biorxiv.org |

| Ciclesonide | SARS-CoV-2 | Cell-based | Suppressed viral RNA replication with efficacy similar to nelfinavir (B1663628) and lopinavir (B192967) at 6 hpi. | nih.gov |

| Mometasone Furoate | MERS-CoV | Cell-based | Conferred >95% cell survival rate. | nih.gov, biorxiv.org |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Type/Class |

|---|---|

| This compound | Synthetic Progestin |

| Ciclesonide | Inhaled Corticosteroid |

| Cortisone | Corticosteroid |

| Dexamethasone | Corticosteroid |

| Fluticasone | Inhaled Corticosteroid |

| Lopinavir | Protease Inhibitor |

| Mifepristone | Steroid |

| Mometasone | Corticosteroid |

| Mometasone furoate | Corticosteroid |

| Nelfinavir | Protease Inhibitor |

| Prednisolone | Corticosteroid |

Structure Activity Relationship Sar of Algestone Acetophenide

Structural Determinants of Progestational Potency

Algestone (B1665699) acetophenide, chemically known as 16α,17α-dihydroxyprogesterone acetophenide, is a derivative of 16α,17α-dihydroxyprogesterone. Its progestational potency, reported to be two to five times greater than that of progesterone (B1679170) in animal studies, is a direct consequence of specific modifications to the progesterone backbone. wikipedia.org The introduction of hydroxyl groups at the 16α and 17α positions, which are then cyclized with acetophenone (B1666503) to form a dioxolane ring, is a critical feature enhancing its activity.

The core progesterone structure is essential for binding to the progesterone receptor (PR). However, substitutions at various positions on the steroid nucleus can significantly modulate this activity. In the case of algestone acetophenide, the bulky substituent at the 16α and 17α positions plays a crucial role in enhancing its progestational effects. This modification is believed to increase the stability of the molecule and its affinity for the progesterone receptor.

Research on related 16α,17α-dioxolane ketals has provided valuable insights into the SAR of this class of compounds. A study by Kym et al. (1993) investigated a series of progestin 16α,17α-dioxolane ketals of acetophenone and its substituted analogues, evaluating their relative binding affinity (RBA) for the progesterone receptor. The findings from this study, which are summarized in the table below, demonstrate how modifications to the acetophenide ring can influence receptor binding.

Table 1: Relative Binding Affinity of this compound Analogues for the Progesterone Receptor

| Compound | Relative Binding Affinity (RBA, %)a |

|---|---|

| Progesterone | 13 |

| R5020 (Promegestone) | 100 |

| p-Azidoacetophenone ketal of 16α,17α-dihydroxyprogesterone | 15 |

| Tetrafluoro-p-azidoacetophenone ketal of 16α,17α-dihydroxyprogesterone | 14 |

| p-(Benzoyl)acetophenone ketal of 16α,17α-dihydroxyprogesterone | 6.6 |

| p-Fluoroacetophenone ketal of 16α,17α-dihydroxyprogesterone | 53 |

aRelative binding affinity is expressed as a percentage relative to the synthetic progestin R5020, which is set at 100%. Data sourced from Kym et al., 1993. nih.gov

The data indicate that substitutions on the phenyl ring of the acetophenide moiety can significantly alter the binding affinity. For instance, the p-fluoroacetophenone ketal exhibits a considerably higher RBA than progesterone and other tested analogues, highlighting the sensitivity of the receptor's binding pocket to electronic and steric changes in this region of the molecule. nih.gov

Impact of the Acetophenide Moiety on Receptor Binding and Selectivity

The acetophenide moiety of this compound is a key contributor to its potent and selective progestational activity. This bulky, lipophilic group significantly influences the compound's interaction with the progesterone receptor. The formation of the cyclic ketal at the 16α and 17α positions locks the D-ring of the steroid in a specific conformation that is favorable for high-affinity binding to the progesterone receptor.

The presence of the acetophenide group is also instrumental in ensuring the high selectivity of this compound for the progesterone receptor. It has been reported to have no significant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity, making it a pure progestogen. wikipedia.org This high degree of selectivity is attributed to the unique shape and electronic properties conferred by the acetophenide moiety, which leads to a snug fit within the progesterone receptor's ligand-binding pocket while precluding effective binding to the receptors of other steroid hormones. The specificity of this interaction minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of this compound is a critical factor in its biological activity. The rigid steroid nucleus, combined with the bulky and spatially defined acetophenide group, dictates how the molecule presents itself to the progesterone receptor. While specific crystallographic or advanced molecular modeling studies on the this compound-progesterone receptor complex are not extensively available in the public domain, general principles of steroid-receptor interactions can be applied.

The binding of a progestin to the progesterone receptor is primarily driven by hydrophobic interactions between the steroid scaffold and the nonpolar residues lining the ligand-binding pocket. Additionally, specific hydrogen bonds and van der Waals interactions play a crucial role in stabilizing the complex and determining binding affinity and specificity.

Pharmacokinetic and Metabolic Research

Systemic Disposition and Excretion Pathways in Research Models

The systemic disposition of algestone (B1665699) acetophenide is characterized by its preferential elimination through the hepatobiliary system. Research indicates that following its administration, the compound and its metabolites are primarily cleared from the body via biliary and fecal routes.

Algestone acetophenide is excreted into the bile, facilitating its removal from the systemic circulation. wikipedia.org While the overarching mechanism of biliary excretion for many steroid hormones involves transport proteins such as Multidrug Resistance-associated Proteins (MRPs) and P-glycoprotein (P-gp), specific transporters responsible for the biliary elimination of this compound have not been definitively identified in published research. The process generally involves the uptake of the drug and its metabolites from the sinusoidal blood into hepatocytes, followed by secretion across the canalicular membrane into the bile. This transport is an active process, often mediated by ATP-binding cassette (ABC) transporters. However, specific studies detailing the involvement of transporters like BSEP (Bile Salt Export Pump), MRP2, or others in the biliary excretion of this compound are not currently available.

As a direct consequence of its significant biliary elimination, the primary route of excretion for this compound and its metabolites is through the feces. wikipedia.org Once secreted into the bile, the compound and its metabolic products travel to the small intestine. From there, they are transported through the gastrointestinal tract and ultimately eliminated in the feces. The extent to which enterohepatic recirculation—the reabsorption of the compound or its metabolites from the intestine back into the bloodstream—occurs with this compound has not been extensively studied.

Metabolite Identification and Characterization

Detailed studies identifying and characterizing the specific metabolites of this compound are limited in the available scientific literature. For synthetic progestins in general, metabolic transformations often involve hydroxylation, reduction, and conjugation reactions to increase their water solubility and facilitate excretion. However, specific metabolite profiles, including their chemical structures and pharmacological activity for this compound, have not been thoroughly elucidated. One study noted an elimination half-life of this compound and its metabolites of 24 days, indicating the presence of metabolic products, though their specific identities were not reported. wikipedia.org

Enzyme-Mediated Biotransformations

The specific enzymes responsible for the biotransformation of this compound have not been extensively investigated. The metabolism of steroid hormones, including synthetic progestins, is typically mediated by Phase I and Phase II enzymes.

Phase I metabolism of progestins is often carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which catalyze oxidative reactions such as hydroxylation. While it is plausible that CYP450 isoforms are involved in the metabolism of this compound, specific isozymes (e.g., CYP3A4, CYP2C9) have not been identified as primary catalysts in dedicated studies.

Phase II metabolism generally involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to enhance their hydrophilicity. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which mediate sulfation. There is currently no direct evidence from in vitro or in vivo studies specifying the involvement of particular UGT or SULT isoforms in the conjugation of this compound or its metabolites.

Investigational Drug-Drug Interactions at the Metabolic Level

While specific clinical studies on drug-drug interactions involving the metabolism of this compound are scarce, information from drug interaction databases suggests that its metabolism can be increased by compounds known to induce drug-metabolizing enzymes. The induction of these enzymes, primarily CYP450s, can lead to a more rapid breakdown of this compound, potentially affecting its therapeutic efficacy.

Below is a table of compounds that are predicted to increase the metabolism of this compound, likely through the induction of hepatic enzymes.

| Compound | Predicted Effect on this compound |

|---|---|

| Acetaminophen | The metabolism of this compound can be increased when combined with Acetaminophen. drugbank.com |

| Alpelisib | The metabolism of this compound can be increased when combined with Alpelisib. drugbank.com |

| Bexarotene | The metabolism of this compound can be increased when combined with Bexarotene. drugbank.com |

| Cerivastatin | The metabolism of this compound can be increased when combined with Cerivastatin. drugbank.com |

| Chlorpromazine | The metabolism of this compound can be increased when combined with Chlorpromazine. drugbank.com |

| Esketamine | The metabolism of this compound can be increased when combined with Esketamine. drugbank.com |

| Eslicarbazepine | The metabolism of this compound can be increased when combined with Eslicarbazepine. drugbank.com |

| Eslicarbazepine acetate | The metabolism of this compound can be increased when combined with Eslicarbazepine acetate. drugbank.com |

| Estazolam | The metabolism of this compound can be increased when combined with Estazolam. drugbank.com |

| Estradiol (B170435) acetate | The metabolism of this compound can be increased when combined with Estradiol acetate. drugbank.com |

| Estradiol benzoate | The metabolism of this compound can be increased when combined with Estradiol benzoate. drugbank.com |

| Estradiol cypionate | The metabolism of this compound can be increased when combined with Estradiol cypionate. drugbank.com |

| Estradiol valerate | The metabolism of this compound can be increased when combined with Estradiol valerate. drugbank.com |

| Lorazepam | The metabolism of this compound can be increased when combined with Lorazepam. drugbank.com |

| Lorlatinib | The metabolism of this compound can be increased when combined with Lorlatinib. drugbank.com |

| Magnesium sulfate | The metabolism of this compound can be increased when combined with Magnesium sulfate. drugbank.com |

| Medroxyprogesterone (B1676146) acetate | The metabolism of this compound can be increased when combined with Medroxyprogesterone acetate. drugbank.com |

Compounds Decreasing this compound Serum Concentration

The serum concentration of this compound can be significantly reduced by the concurrent administration of certain medications. This interaction is primarily due to the induction of metabolic enzymes, which accelerates the breakdown of this compound, leading to lower systemic exposure and potentially reduced efficacy.

Detailed Research Findings

Research into the pharmacokinetics of hormonal contraceptives has established that progestins are substrates for cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in their metabolism nih.govpharmacytimes.com. Compounds that induce the activity of these enzymes can therefore increase the clearance of progestins like this compound nih.govsps.nhs.uk. While specific quantitative studies on the interaction between this compound and enzyme inducers are not extensively available in the reviewed literature, the mechanism is well-understood and clinically significant for this class of drugs sps.nhs.ukcosrh.org.

The primary mechanism for the decreased serum concentration of this compound is the induction of hepatic enzymes, particularly the cytochrome P450 3A4 (CYP3A4) isoenzyme nih.govpharmacytimes.com. Enzyme inducers are substances that increase the rate of synthesis of these metabolic enzymes nih.gov. When an enzyme-inducing drug is taken concomitantly with this compound, the increased amount of CYP3A4 enzymes leads to a faster metabolism of the progestin, resulting in lower plasma concentrations nih.govsps.nhs.uk. This can compromise the therapeutic effect of this compound sps.nhs.uk.

Several classes of drugs are known to be potent enzyme inducers and are expected to decrease the serum concentration of this compound. These include certain antiepileptic drugs, antimycobacterials, and antiretroviral agents sps.nhs.ukdrugbank.comwebmd.com.

Antiepileptic Drugs: Several anticonvulsant medications are strong inducers of CYP3A4 enzymes. These include:

Carbamazepine : Known to significantly reduce the efficacy of hormonal contraceptives pharmacytimes.comdrugbank.comwebmd.com.

Phenytoin : A potent enzyme inducer that can accelerate the metabolism of various steroids pharmacytimes.comdrugbank.comwebmd.com.

Phenobarbital : Another well-known inducer of hepatic enzymes gpnotebook.com.

Topiramate : At higher doses (200mg daily or more), it can also induce CYP3A4 and affect contraceptive efficacy sps.nhs.ukwebmd.com.

Antimycobacterials:

Rifampicin : A powerful inducer of CYP3A4 that has been shown to significantly reduce the plasma concentrations of other progestins sps.nhs.ukwebmd.com. This interaction is well-documented and considered clinically significant sps.nhs.uk.

Antiretroviral Therapies: Certain antiretroviral drugs used in the treatment of HIV can also induce CYP3A4 and decrease the concentration of hormonal contraceptives.

Efavirenz : Known to increase the metabolism of this compound drugbank.com.

Nevirapine : Also implicated in reducing the serum levels of progestins through enzyme induction drugbank.comwebmd.com.

The following table summarizes the compounds that are known or predicted to decrease the serum concentration of this compound based on their mechanism of action.

| Interacting Compound | Drug Class | Mechanism of Interaction |

| Carbamazepine | Antiepileptic | Induction of CYP3A4 enzymes pharmacytimes.comdrugbank.com |

| Phenytoin | Antiepileptic | Induction of CYP3A4 enzymes pharmacytimes.comdrugbank.com |

| Phenobarbital | Antiepileptic | Induction of hepatic enzymes gpnotebook.com |

| Topiramate | Antiepileptic | Induction of CYP3A4 enzymes (at higher doses) sps.nhs.ukwebmd.com |

| Rifampicin | Antimycobacterial | Potent induction of CYP3A4 enzymes sps.nhs.ukwebmd.com |

| Efavirenz | Antiretroviral | Induction of CYP3A4 enzymes drugbank.com |

| Nevirapine | Antiretroviral | Induction of CYP3A4 enzymes drugbank.comwebmd.com |

| Apalutamide | Antineoplastic | Increased metabolism drugbank.com |

| Armodafinil | Wakefulness-promoting agent | Increased metabolism drugbank.com |

| Aprepitant | Antiemetic | Decreased serum concentration drugbank.com |

| Asunaprevir | Antiviral | Decreased serum concentration drugbank.com |

| Lumacaftor | CFTR corrector | Decreased serum concentration drugbank.com |

Note: The interactions listed are based on the known or predicted metabolic pathways of this compound and the established effects of the interacting compounds on CYP450 enzymes. Specific pharmacokinetic studies quantifying the extent of the decrease in this compound serum concentration were not identified in the reviewed literature.

Advanced Analytical Methodologies for Algestone Acetophenide

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. When coupled with chromatographic techniques, it allows for the separation, identification, and quantification of specific compounds within complex mixtures.

Paper Spray Ionization Mass Spectrometry (PSI-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. scispace.comrsc.orgccsenet.org This method involves applying a solvent and a high voltage to a sample deposited on a triangular paper substrate, which generates a spray of ions that are directed into the mass spectrometer. nih.gov

A novel approach for the analysis of steroid hormones, including Algestone (B1665699) Acetophenide, in industrial wastewater has been developed using PSI-MS. acs.orgufg.bracs.org This method utilizes triangular papers with paraffin (B1166041) barriers that act as microfluidic channels. acs.orgufg.bracs.org These barriers direct the sample solution to the paper's tip, preventing it from spreading and thereby increasing the ion intensity and stability of the spray. scispace.comacs.orgamazonaws.com In the analysis of Algestone Acetophenide, the compound is typically detected as a sodium adduct [M+Na]+. acs.org

The validation of the PSI-MS method for this compound demonstrated strong performance across key analytical parameters. Analytical curves for the quantification of this compound in industrial wastewater showed excellent linearity, with correlation coefficients (R²) consistently above 0.99. acs.orgufg.bracs.org The method also proved to be highly sensitive, with established limits of detection (LOD) and quantification (LOQ). The LOD was below 0.7 ppm, and the LOQ was below 2.3 ppm. acs.orgufg.bracs.org

Table 1: PSI-MS Method Validation Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Linearity (R²) | > 0.99 | acs.orgufg.bracs.org |

| Limit of Detection (LOD) | < 0.7 ppm | acs.orgufg.bracs.org |

| Limit of Quantification (LOQ) | < 2.3 ppm | acs.orgufg.bracs.org |

| Concentration Range | 2.2 - 20 ppm | amazonaws.com |

The precision and accuracy of the PSI-MS method were evaluated through intraday and interday analyses. acs.org Precision, measured as the coefficient of variation (CV), and accuracy, measured as the relative error (RE), were consistently less than 15% for all analyses, which is within the accepted range for bioanalytical methods. acs.orgufg.bracs.org For this compound specifically, intraday precision ranged from 0.9% to 10.1%, while interday precision was between 1.0% and 10.7%. acs.org The accuracy for intraday analysis ranged from -2.1% to -5.1%, and interday accuracy was between 0.5% and 8.9%. acs.org

Table 2: Precision and Accuracy of PSI-MS for this compound

| Assessment | Parameter | Value Range | Source |

|---|---|---|---|

| Intraday | Precision (CV%) | 0.9% to 10.1% | acs.org |

| Accuracy (RE%) | -2.1% to -5.1% | acs.org | |

| Interday | Precision (CV%) | 1.0% to 10.7% | acs.org |

| Accuracy (RE%) | 0.5% to 8.9% | acs.org |

The developed PSI-MS method has been successfully applied to the rapid analysis of hormones in industrial wastewater samples. acs.orgufg.bracs.org This demonstrates the technique's utility as a simple and reliable analytical tool for environmental science. acs.orgufg.br The method's performance was compared to that of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), and no statistically significant differences were found between the two techniques, validating the PSI-MS approach for this application. acs.orgufg.bracs.org Recovery results for the method ranged from 82% to 102%. acs.orgufg.br

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a well-established technique for the analysis of steroid hormones. It combines the separation capabilities of HPLC with the sensitive and selective detection of MS. This method has been used to analyze this compound in studies investigating its removal from industrial pharmaceutical wastewater. researchgate.net For instance, in a study on electrochemical remediation, HPLC-MS was used to determine the removal rate of this compound, which was found to be up to 88.9%. researchgate.netelectrochemsci.org In such analyses, the sample is typically diluted and acidified before being introduced into the mass spectrometer, which is often equipped with an electrospray ionization (ESI) source. electrochemsci.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. However, for GC analysis, compounds must be volatile and thermally stable. researchgate.netsigmaaldrich.com Steroids like this compound are generally not volatile enough for direct GC-MS analysis due to the presence of polar functional groups. researchgate.net

Therefore, a derivatization step is required to modify the chemical structure of the analyte, making it more suitable for GC analysis. researchgate.netresearchgate.net This process transforms the analyte into a more volatile and thermally stable derivative. researchgate.net A common derivatization technique for compounds with active hydrogens, such as those in this compound, is silylation. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thus increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.comresearchgate.net While specific applications of GC-MS with derivatization for this compound are not detailed, the general methodology is highly applicable to this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Development of Injection Port Derivatization Protocols

Injection port derivatization is a sample preparation technique used in gas chromatography to improve the volatility and thermal stability of analytes, as well as to enhance their detectability. However, a review of the current scientific literature indicates a lack of specific studies on the development of injection port derivatization protocols for the analysis of this compound.

Quantitative and Qualitative Analysis in Environmental Samples

The presence of synthetic hormones like this compound in environmental waters, particularly industrial wastewater, is a growing concern. electrochemsci.orgresearchgate.netredalyc.org Consequently, robust analytical methods are required for their detection and quantification.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been demonstrated as an effective technique for the analysis of this compound in environmental samples. redalyc.orgresearchgate.net One study focused on the electrochemical remediation of industrial pharmaceutical wastewater containing this compound and estradiol (B170435) enanthate. redalyc.org In this research, HPLC-MS was utilized to determine the removal rate of this compound. The initial and final concentrations were calculated to assess the efficiency of the treatment process. redalyc.org

Another innovative approach for the rapid detection of this compound in industrial wastewater involves paper spray ionization mass spectrometry (PSI-MS). amazonaws.com This technique allows for the direct analysis of samples with minimal preparation. In a study demonstrating this method, industrial wastewater samples were spiked with this compound and analyzed. The results showed a relative standard deviation (RSD) of 2.0% for this compound, indicating good precision of the PSI-MS method for its quantification in complex matrices. amazonaws.com

The removal of this compound from industrial wastewater has been a subject of investigation, with electrochemical methods showing promise. The efficiency of these removal processes is quantified by analyzing the concentration of the compound before and after treatment.

| Parameter | Value |

|---|---|

| Initial Concentration of this compound (ppm) | 4.58 |

| Final Concentration of this compound (ppm) | 1.05 |

| Removal Rate of this compound (%) | 77.0 |

Chromatographic Separation Techniques

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical technique for the separation and quantification of various compounds, including steroids. nih.gov It offers several advantages, such as the ability to analyze multiple samples simultaneously, rapid analysis times, and relatively low costs. While HPTLC has been widely applied for the analysis of natural and synthetic steroids in diverse matrices like pharmaceutical formulations and biological samples, a specific HPTLC method for the analysis of this compound has not been reported in the reviewed scientific literature. General HPTLC methods for gestagens (a class of steroids including this compound) have been developed using silica (B1680970) gel plates with various solvent systems. nih.gov For instance, a complete separation of gestagens and their metabolites has been achieved with a mobile phase consisting of dichloromethane/cyclohexane/acetone (70:25:5). nih.gov Post-chromatographic derivatization with reagents like sulfuric acid can be employed for in-situ fluorescence determination, with detection limits in the picogram to nanogram range per spot. nih.gov

Method Validation Strategies for Research Applications

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For methods developed for the analysis of this compound, validation should be performed in accordance with established guidelines. The key parameters for method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

For the HPLC-MS and PSI-MS methods used in the analysis of this compound in environmental samples, the following validation strategies would be applicable:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and spiked samples to ensure no interferences are present at the retention time of this compound.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. For the quantification of this compound, this would involve preparing a series of calibration standards at different concentrations and analyzing them. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be determined by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio.

By systematically evaluating these parameters, the developed analytical methods for this compound can be considered validated and suitable for their intended research applications.

Preclinical Biological Investigations in Animal Models

Progestogenic Potency Assessment in Animal Bioassays

Another established method for quantifying progestogenic potency is the endometrial carbonic anhydrase assay. This assay is based on the principle that progestogens induce the synthesis of carbonic anhydrase in the estrogen-primed rabbit endometrium. The level of enzyme activity is correlated with the progestational potency of the substance.

The McPhail scale is a histological grading system used to evaluate the degree of glandular proliferation and secretion in the endometrium of rabbits in the Clauberg test. A higher McPhail score indicates greater progestogenic activity. Although the specific McPhail score for algestone (B1665699) acetophenide is not detailed in the available literature, its well-established use as a progestin indicates that it would elicit a significant response in this assay.

These bioassays, while foundational, provide a general understanding of the progestogenic nature of algestone acetophenide.

Hematological and Coagulation Factor Research in Animal Models

A study investigating the effects of a combined hormonal contraceptive containing this compound and estradiol (B170435) enanthate in female capuchin monkeys (Sapajus libidinosus) revealed significant changes in hematological coagulation factors. nih.govresearchgate.net The research demonstrated that the continuous use of this hormonal combination led to a notable increase in platelet counts. nih.govresearchgate.net

The study also observed a reduction in both prothrombin time and activated partial thromboplastin time, suggesting an alteration in the coagulation cascade. nih.govresearchgate.net These findings in Sapajus libidinosus are significant as they mirror some of the hematological changes observed in human users of hormonal contraceptives and underscore the value of this non-human primate model in preclinical research. nih.govresearchgate.net

Impact of this compound Combination on Platelet Counts in Sapajus libidinosus

| Parameter | Observation | P-value | Reference |

|---|---|---|---|

| Platelet Count | Increase | p = 0.039 | nih.govresearchgate.net |

Effects on Prothrombin and Thromboplastin Coagulation Times in Primate Models

A study involving six reproductively active female capuchin monkeys (Sapajus libidinosus) investigated the physiological effects of a combined hormonal contraceptive containing this compound and 17-enanthate estradiol. nih.gov The research demonstrated that the administration of this combination led to a statistically significant reduction in both prothrombin time (p < 0.001) and thromboplastin coagulation time (p < 0.001). nih.gov These findings in a primate model are noteworthy as they mirror similar hematological changes observed in human patients using hormonal contraceptives. nih.gov The study also noted an increase in platelet count (p = 0.039) alongside the alterations in coagulation times. nih.gov

Effects of this compound Combination on Coagulation Parameters in Sapajus libidinosus

| Parameter | Observation | Statistical Significance (p-value) |

|---|---|---|

| Prothrombin Time | Reduction | < 0.001 |

| Thromboplastin Coagulation Time | Reduction | < 0.001 |

Viability of Sapajus libidinosus as a Model for Hormonal Contraceptive Research

The aforementioned study highlights the suitability of Sapajus libidinosus as an animal model for preclinical research on hormonal contraceptives. nih.gov The physiological responses observed in these primates, particularly the changes in hematological coagulation factors, closely resemble those seen in humans. nih.gov This parallel response validates the use of this species for investigating the systemic effects of hormonal agents like this compound, providing a valuable platform for preclinical assessments. nih.gov

Investigational Anti-Cancer Research

Recent preclinical research has explored the potential of this compound in the context of cancer therapy, specifically focusing on triple-negative breast cancer (TNBC). nih.gov

Targeting NANOS1 in Triple-Negative Breast Cancer (TNBC) Models

In the search for novel therapeutic strategies against TNBC, a condition that accounts for approximately 10-20% of all breast cancer diagnoses, researchers have identified NANOS1 as a potential target. nih.govpum.edu.pl this compound, along with Digoxin, was identified as a potential drug candidate for targeting NANOS1. nih.gov Down-regulation of NANOS1 has been associated with a better prognosis in TNBC. nih.gov This line of inquiry stems from the need for targeted therapies for TNBC, which lacks estrogen and progesterone (B1679170) receptors, as well as HER2 overexpression, making it unresponsive to hormonal therapies. pum.edu.pludel.edu

Synergistic Effects with Immune Checkpoint Inhibitors in Preclinical TNBC Models

Preclinical studies have investigated the combination of agents targeting NANOS1 with immune checkpoint inhibitors. nih.gov While the direct synergistic effects of this compound with immune checkpoint inhibitors are still under investigation, the broader strategy of combining targeted therapies with immunotherapy holds promise for enhancing anti-tumor immune responses in aggressive cancers like TNBC. nih.govnih.gov The rationale is that targeted agents can modulate the tumor microenvironment, potentially making it more susceptible to the effects of immune checkpoint blockade. nih.govnih.gov

Molecular Docking and Bioinformatics Approaches in Oncology Research

Computational methods such as molecular docking and bioinformatics are increasingly employed in oncology research to identify and evaluate potential drug candidates. nih.govmdpi.com In the context of identifying drugs that could target NANOS1, molecular docking studies were utilized to screen FDA-approved drugs, which led to the selection of this compound and Digoxin as candidates for further investigation. nih.gov This in silico approach allows for the prediction of binding affinities and interaction modes between a small molecule and a protein target at an atomic level, thereby prioritizing compounds for experimental testing. nih.govmdpi.com

Environmental Fate and Remediation Research

Presence and Monitoring in Pharmaceutical Wastewaters

Algestone (B1665699) acetophenide, a synthetic progestin used in contraceptives, has been identified as a contaminant in industrial pharmaceutical wastewater. electrochemsci.orgresearchgate.net Its presence in aquatic environments is a concern because, like other steroid hormones, it is designed to be biologically active and chemically stable, which can lead to persistence and potential hazards for wildlife. electrochemsci.org The United States Environmental Protection Agency (USEPA) and the European Union have recognized the environmental threat posed by pharmaceuticals by including some on contaminant monitoring lists, underscoring the need for effective monitoring and removal of compounds like algestone acetophenide from wastewater. electrochemsci.org

The discharge of such compounds originates from their production facilities and from the excretion of metabolites by consumers, which then enter wastewater treatment plants (WWTPs). redalyc.org Conventional WWTPs are often not equipped to completely remove these complex molecules, leading to their release into the environment. redalyc.orgmdpi.com To assess the efficiency of treatment systems, quantification methods using techniques like mass spectrometry have been developed to monitor the concentration of this compound in industrial effluents. electrochemsci.org

Electrochemical Remediation Methodologies

Electrochemical methods, particularly electrocoagulation (EC), have emerged as a promising technology for treating pharmaceutical wastewaters containing synthetic hormones like this compound. redalyc.org This technology is noted for its wide applicability, high efficiency, and relatively low cost. electrochemsci.orgredalyc.org The EC process involves generating coagulating agents in-situ by dissolving metal electrodes (typically iron or aluminum) with an electric current. redalyc.orgiscientific.org These metallic ions form hydroxo-metallic coagulants that remove pollutants through mechanisms such as complexation, adsorption, load neutralization, and entrapment, with hydrogen gas produced at the cathode aiding in the flotation of contaminants. electrochemsci.org

Electrocoagulation is an effective method for removing synthetic sex hormones from industrial effluents. electrochemsci.org The process works by introducing metallic ions into the wastewater, which then form precipitates that can adsorb and remove contaminants. redalyc.org The primary removal mechanisms involve the adsorption of the soluble or colloidal hormone molecules onto the coagulants, which are then removed from the water through sedimentation or electroflotation. electrochemsci.orgredalyc.org Unlike conventional chemical coagulation, EC generates the coagulant directly in the water, which can prevent secondary pollution from added chemicals. electrochemsci.org Additional advantages include the need for small equipment, ease of operation, low energy consumption, and smaller sludge production compared to conventional methods. electrochemsci.org

The efficacy of electrocoagulation for removing this compound has been demonstrated in both pilot and real-scale industrial applications. In a real-scale model using an electrochemical reactor with 32 carbon steel electrodes, a removal efficiency of 88.9% for this compound was achieved after 60 minutes of treatment. electrochemsci.orgresearchgate.net Another study utilizing a pilot-scale treatment system reported a removal rate of 77.0% for this compound after 30 minutes. redalyc.orgredalyc.org

These studies show that EC can effectively reduce the concentration of synthetic hormones in industrial wastewater, along with other pollutants. Significant reductions in Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), color, and turbidity were also observed, indicating a comprehensive treatment of the effluent. electrochemsci.orgredalyc.org

Table 1: this compound Removal Efficiency using Electrocoagulation

| Scale | Treatment Time (minutes) | Removal Efficiency (%) | Source |

|---|---|---|---|

| Real-Scale | 60 | 88.9 | electrochemsci.org |

During the electrocoagulation process, several physicochemical parameters of the wastewater change. The pH of the solution typically increases during treatment. aau.dk This is attributed to the generation of hydroxide (B78521) ions at the cathode. aau.dkmdpi.com In studies treating distillery wastewater, the pH increased from acidic or neutral to alkaline levels over the course of the treatment. mdpi.com

Conductivity is another key parameter. While low conductivity can increase the electrical potential required and thus the cost, it does not necessarily impact the removal efficiency of estrogens. marquette.edu In some cases, the voltage and current can vary during the process due to changes in the effluent's composition. electrochemsci.org The temperature of the solution may also increase as a result of the continuous supply of electric current. mdpi.com

Table 2: Physicochemical Parameter Reduction in Pharmaceutical Wastewater via Electrocoagulation

| Parameter | Pilot-Scale Removal (%) (30 min) | Real-Scale Removal (%) (60 min) |

|---|---|---|

| Chemical Oxygen Demand (COD) | 58.6 | 71.80 |

| Biochemical Oxygen Demand (BOD) | 61.5 | 52.30 |

| Color | 83.1 | 68.92 |

| Turbidity | 96.7 | 99.08 |

Data sourced from electrochemsci.orgredalyc.org

Comparison with Other Wastewater Treatment Technologies

While electrocoagulation has proven effective, it is one of several technologies used for the removal of steroid hormones from wastewater. The efficiency of each method varies significantly. mdpi.com

Conventional Activated Sludge (CAS): This is a common biological treatment method in WWTPs. While it can remove some natural estrogens, its efficiency for synthetic hormones like 17α-ethinylestradiol can be low and variable. ugent.beresearchgate.net Biodegradation is the main removal mechanism, but it is often incomplete for more persistent compounds. ugent.bemdpi.com

Membrane Bioreactors (MBR): MBRs combine biological treatment with membrane filtration. Studies comparing MBR with CAS for hormone removal have found no significant difference in removal efficiency for certain estrogens. ugent.beascelibrary.org

Adsorption: Using adsorbents like powdered activated carbon (PAC) and granular activated carbon (GAC) is highly effective, with reported removal efficiencies of up to 98% for some hormones. mdpi.com This method works by physically binding the hormone molecules to the surface of the carbon. mdpi.comsmartwatermagazine.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and photo-Fenton, can remove 50% to 80% of steroid hormones. nih.gov These technologies use powerful oxidizing agents to break down the hormone molecules. However, they can be energy-intensive and may produce toxic by-products. mdpi.com

Nature-Based Solutions: Technologies like treatment wetlands and high-rate algal ponds are cost-effective and can achieve high removal rates (>80%) for estrogens through a combination of biodegradation, sorption, and photodegradation. nih.gov

Electrocoagulation offers a competitive alternative, demonstrating high removal efficiencies (over 80% for some hormones) with advantages such as low energy consumption, ease of operation, and less sludge production compared to conventional methods. electrochemsci.orgmarquette.edu

Table 3: Mentioned Compounds

| Compound Name | Type |

|---|---|

| This compound | Synthetic Progestin |

| Estradiol (B170435) enanthate | Synthetic Estrogen |

| 17α-ethinylestradiol | Synthetic Estrogen |

| Estrone | Natural Estrogen |

| 17β-estradiol | Natural Estrogen |

| Estriol | Natural Estrogen |

| Progesterone (B1679170) | Natural Progestogen |

| Testosterone | Natural Androgen |

Future Directions and Emerging Research Avenues for Algestone Acetophenide

Exploration of Novel Therapeutic Applications through Drug Repurposing

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for expanding the clinical utility of algestone (B1665699) acetophenide. While primarily known as a contraceptive agent, its inherent progestogenic activity and potential anti-inflammatory properties suggest it could be effective in other medical contexts. nih.govnih.govdrugbank.com Progestins as a class are utilized for a variety of gynecological conditions, including endometriosis and dysfunctional uterine bleeding, indicating a potential area for investigation for algestone acetophenide. acs.orgnih.gov

Future research could focus on:

Anti-inflammatory and Immunomodulatory Effects: this compound has been identified as having anti-inflammatory properties. nih.govdrugbank.com Systematic investigation into the mechanisms behind this effect could open doors for its use in treating inflammatory skin conditions, such as acne, a use that has been previously reported. nih.gov

Endometriosis and Gynecological Disorders: Synthetic progestins are a cornerstone in managing endometriosis-associated pain. nih.gov Studies could be designed to evaluate the efficacy of this compound in alleviating symptoms and suppressing the growth of endometrial tissue, similar to other drugs in its class.

Oncological Applications: Progestogens are used in the therapy of certain cancers, such as endometrial cancer. acs.org Research could explore the cytostatic or cytotoxic potential of this compound in hormone-dependent tumors, examining its interaction with progesterone (B1679170) receptors in cancer cell lines.

Advanced Mechanistic Elucidation of Non-Classical Steroid Receptor Interactions

The classical mechanism of steroid action involves binding to nuclear receptors and modulating gene transcription. However, there is growing evidence for non-classical or non-genomic pathways that mediate rapid steroid effects. While this compound is characterized as a pure progestogen with high specificity for the progesterone receptor (PR) and minimal off-target activity on androgen, estrogen, or corticosteroid receptors, the possibility of non-classical interactions remains an important area of research. wikipedia.org

Emerging research should aim to:

Investigate Membrane Progesterone Receptor (mPR) Binding: Synthetic progestins can interact with membrane-bound PRs, initiating rapid signaling cascades independent of gene transcription. researchgate.net Studies should assess the binding affinity and functional activity of this compound at various mPR subtypes to determine if it can trigger these rapid, non-genomic responses.

Elucidate Downstream Signaling Pathways: Should interactions with non-classical receptors be identified, further research would be needed to map the downstream signaling pathways. This could involve investigating the activation of protein kinases, changes in intracellular calcium levels, and other second messenger systems.

Distinguish Agonist vs. Antagonist Activity: The interaction of progestins with various steroid receptors can be complex, sometimes resulting in antagonistic effects. nih.govdntb.gov.ua While this compound is a known PR agonist, its potential for antagonistic activity at other receptors, even if weak, should be thoroughly investigated using advanced molecular and cellular assays. This would provide a more complete understanding of its pharmacological profile.

Development of Sustainable Synthesis and Production Methods

The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental impact. researchgate.net The traditional synthesis of steroids can be complex, lengthy, and reliant on hazardous reagents. researchgate.net Future efforts in the production of this compound should prioritize the development of sustainable and efficient synthetic routes.

Key research avenues include:

Biocatalysis and Microbial Transformations: Utilizing enzymes or whole microorganisms for specific chemical conversions offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.netmdpi.com Engineered microorganisms, such as Mycolicibacterium species, have been successfully used to produce steroid intermediates. mdpi.com Research could focus on identifying or engineering enzymes capable of performing key steps in the this compound synthesis pathway.

Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis with the high selectivity of biocatalysis. A chemoenzymatic route could streamline the production of this compound, reducing the number of steps, minimizing waste, and avoiding the use of toxic heavy-metal catalysts. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow manufacturing can offer significant advantages over batch processing, including improved safety, better process control, and higher yields. Applying these principles to the synthesis of this compound could lead to a more efficient and sustainable production process.

| Sustainable Method | Principle | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Microbial Transformation | Use of whole microorganisms (e.g., bacteria, fungi) to perform specific chemical reactions on a steroid scaffold. | Cost-effective and environmentally friendly conversions; potential for novel intermediate production. | researchgate.netbrynmawr.edu |

| Biocatalysis | Application of isolated enzymes to catalyze specific, often stereoselective, reactions. | High specificity, mild reaction conditions, reduced byproducts, and potential for creating complex structures efficiently. | mdpi.com |

| Heterogeneous Catalysis | Use of solid-phase catalysts that can be easily separated from the reaction mixture and reused. | Simplified purification, catalyst recycling, and reduction of waste generated from stoichiometric reagents. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Dramatically reduced reaction times, increased yields, and often cleaner reactions. | researchgate.netbrynmawr.edu |

Enhanced Environmental Risk Assessment and Mitigation Strategies

Synthetic steroids, including progestins, are considered endocrine-disrupting compounds (EDCs) and environmental micropollutants. nih.govroyalsocietypublishing.org They enter aquatic ecosystems primarily through wastewater treatment plant effluents and can have adverse effects on wildlife, particularly fish, at very low concentrations (ng/L range). acs.orgnih.govnih.gov While the environmental impact of this compound has not been fully investigated, its classification as a synthetic progestin warrants a thorough environmental risk assessment. lgcstandards.com

Future research priorities in this area include:

Ecotoxicological Profiling: Standardized ecotoxicity tests on representative aquatic organisms (e.g., algae, daphnids, fish) are needed to determine the specific environmental hazard posed by this compound. Studies should focus on sensitive endpoints such as reproduction, development, and endocrine function. acs.orgnih.gov

Environmental Fate and Degradation: Research is required to understand how this compound behaves in the environment. This includes studying its persistence, potential for bioaccumulation, and the identity of its transformation products in water, soil, and sediment.

Advanced Removal Technologies: Conventional wastewater treatment is often insufficient for removing synthetic hormones. mdpi.com Research into advanced treatment methods is crucial. Technologies such as electrochemical oxidation, advanced oxidation processes (AOPs), and adsorption onto materials like carbon nanotubes have shown promise for removing other steroid hormones and should be evaluated for their effectiveness in eliminating this compound from wastewater. sciencedaily.comresearchgate.net

| Compound Class | Environmental Concern | Affected Organisms | Observed Effects | Effective Concentrations | Reference |

|---|---|---|---|---|---|

| Synthetic Progestins | Endocrine disruption, reproductive toxicity. | Fish, Frogs | Reduced egg production, masculinization of females, altered reproductive behavior. | Low ng/L range (e.g., 0.8-1.0 ng/L for some compounds). | acs.orgacs.orgnih.gov |

| Synthetic Estrogens | Feminization of male organisms, reproductive impairment. | Fish, Amphibians | Induction of vitellogenin in males, intersex conditions, reduced fertility. | Sub-ng/L to low ng/L range. | researchgate.net |

| Glucocorticoids | Disruption of stress response, development, and reproduction. | Fish, Amphibians | Altered growth, developmental abnormalities, impaired immune function. | ng/L to µg/L range. | mdpi.com |

Integration into Comparative Endocrine Physiology Studies

Comparative endocrinology investigates the evolution and diversity of hormone systems across different animal species. Synthetic steroids can serve as valuable tools in this field. Because this compound is reported to be a highly specific progesterone receptor agonist, it could be an ideal probe for studying the physiological roles of progesterone signaling in a wide range of non-target organisms. wikipedia.org

Future research could integrate this compound to:

Characterize Progesterone Receptor Function Across Species: By exposing various vertebrate and invertebrate species to a specific PR agonist like this compound, researchers can investigate the conserved and divergent functions of the progesterone signaling pathway. This can provide insights into the evolution of reproductive and developmental processes. nih.gov

Differentiate Receptor-Mediated Effects: Many synthetic progestins have off-target effects, binding to androgen and other steroid receptors, which complicates the interpretation of experimental results. acs.orgnih.govnih.gov The high specificity of this compound could allow researchers to isolate and study effects that are mediated exclusively through the progesterone receptor, helping to untangle the complex actions of other, less specific progestins observed in wildlife.

Understand Endocrine Disruption Mechanisms: Using a compound with a well-defined mechanism of action can help clarify the specific pathways through which synthetic hormones disrupt the endocrine systems of wildlife. This knowledge is crucial for developing better models for predicting the environmental risk of other hormonally active compounds.

Q & A

Q. What methodological gaps exist in assessing this compound’s antimicrobial potential, and how can high-throughput screening address them?

- Methodological Answer : Existing MIC data (e.g., 27 µM against MRSA) lack mechanistic context. High-throughput RNA-seq of treated pathogens can identify transcriptional changes, while checkerboard assays evaluate synergy with conventional antibiotics. Standardization of inoculum preparation is critical for cross-study comparability .

Data Presentation Guidelines

- Tables : Include dose-response data, LC-MS parameters, and MIC values with standard deviations.

- Figures : Use line graphs for degradation kinetics, heatmaps for gene expression profiles, and molecular docking visualizations.

- References : Prioritize primary literature (e.g., Contraception, IJES) over unreviewed databases. Cite structural data from peer-reviewed encyclopedias (e.g., Pharmaceutical Manufacturing Encyclopedia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.